![molecular formula C17H16N4O3S B3017674 Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034283-76-4](/img/structure/B3017674.png)
Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, is a derivative of the benzo[d]thiazole class. While the specific compound is not directly discussed in the provided papers, the benzo[d]thiazole core is a common feature in various pharmacologically active compounds. For instance, benzo[b]thiophene derivatives have been synthesized and evaluated for their antiestrogenic properties, with some showing significant potential in inhibiting estradiol action and possessing high affinity for estrogen receptors . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds exhibiting low micromolar anti-tubercular activity and low cytotoxicity .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives typically involves the Friedel-Crafts aroylation of O-protected precursors followed by deprotection to yield the final compounds with the desired functionalities . In the context of antiestrogenic compounds, the cleavage of aryl methoxy ethers without disturbing other functional groups in the molecule has been achieved using AlCl3/EtSH . Although the synthesis of the specific compound is not detailed, the methodologies applied to similar structures suggest a multi-step synthetic route involving activation of the benzo[d]thiazole core, introduction of the pyrrolidine and methoxypyrazin moieties, and subsequent functional group manipulations.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is crucial for their biological activity. The presence of specific substituents and functional groups can significantly influence the binding affinity and efficacy of these compounds. For example, the basic side chains containing cyclic moieties such as pyrrolidine and piperidine have been found to reduce intrinsic estrogenicity and enhance antagonism of estradiol . In anti-mycobacterial agents, the trifluoromethyl group on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been associated with increased potency . These structural insights highlight the importance of the molecular framework and substituents in determining the pharmacological profile of benzo[d]thiazole derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole derivatives is influenced by the electronic and steric properties of the substituents attached to the core structure. The papers provided do not detail specific chemical reactions involving the compound of interest. However, the synthesis and functionalization of related compounds suggest that benzo[d]thiazole derivatives can undergo various chemical transformations, including aroylation, alkylation, and ether cleavage, to achieve the desired pharmacophore . The reactivity of these compounds can be tailored to improve their biological activity and reduce unwanted side effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, stability, and lipophilicity, are key factors in their pharmacokinetic and pharmacodynamic profiles. While the specific properties of this compound are not provided, related compounds have been designed to optimize these characteristics. For instance, the introduction of a piperidine moiety and the presence of a trifluoromethyl group have been associated with favorable anti-mycobacterial activity and low cytotoxicity, suggesting a balance between hydrophilic and lipophilic properties conducive to biological activity . These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) of the compounds and ultimately their efficacy as therapeutic agents.
Scientific Research Applications
Antimicrobial Activity of Benzothiazole Derivatives
Benzothiazole derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a range of 2-amino substituted benzothiazoles and evaluated their antimicrobial activity. The synthesized compounds exhibited variable and modest activity against investigated strains of bacteria and fungi. This suggests that modifications to the benzothiazole moiety, such as those in the compound of interest, could potentially yield compounds with antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Synthesis of Heterocyclic Compounds with Antimicrobial Activity
Landage, Thube, and Karale (2019) reported on the synthesis of new thiazole, pyrazole, and benzoxazole derivatives, characterized by their antibacterial activities. These heterocyclic compounds, due to their structural diversity and biological activity, highlight the potential of incorporating thiazole and pyrazole units into new compounds for biomedical research, which could extend to the compound (Landage, Thube, & Karale, 2019).
Drug-likeness and Microbial Investigation of Dihydropyrrolone Conjugates
Pandya et al. (2019) synthesized a library of compounds incorporating benzotriazole, oxadiazol, and dihydropyrrolone moieties, which were then evaluated for their antimicrobial activities and drug-likeness properties. This study shows the importance of incorporating diverse heterocyclic systems for the development of new drugs with potential antimicrobial properties. It suggests that the complex structure of Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone could be explored for similar applications (Pandya et al., 2019).
Encapsulation in Zeolite for Oxidation Reactions
Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y as a catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of thiazole derivatives in catalysis and suggests that similar compounds could be developed for specific catalytic applications, offering a possible research direction for the compound of interest (Ghorbanloo & Alamooti, 2017).
Future Directions
The compound exhibits diverse applications, including drug discovery and material synthesis due to its unique structure and properties. This suggests potential future directions in these areas. Additionally, a study provides new strategies for future research on neurodegenerative diseases complicated by depression .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-16(19-6-5-18-15)24-12-4-7-21(9-12)17(22)11-2-3-13-14(8-11)25-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLWTOVMPRNIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)
![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

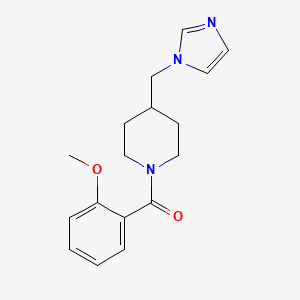
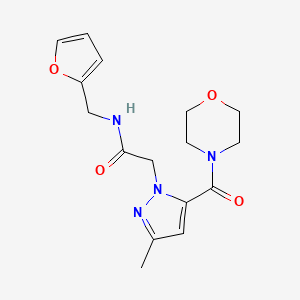
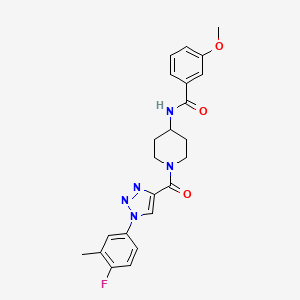
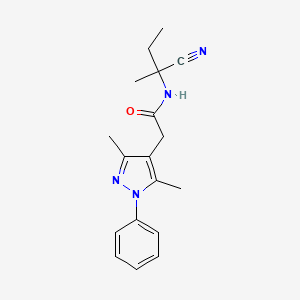
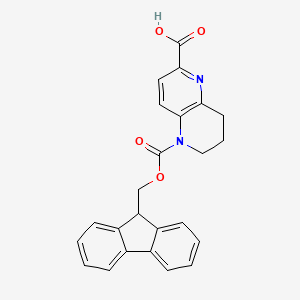
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)